molecular formula C14H15N3 B3432525 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]aniline CAS No. 40754-13-0

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]aniline

Cat. No. B3432525
CAS RN: 40754-13-0
M. Wt: 225.29 g/mol
InChI Key: OHOPPWNOBIEEIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(1-(2-Phenylhydrazono)ethyl)aniline” is represented by the linear formula C14H15N3 . The InChI Code for this compound is 1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,16-17H,1,15H2 .

Scientific Research Applications

Spectroscopy and Structural Analysis

Compounds similar to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been extensively studied for their spectroscopic properties. For example, a study by Lyčka et al. (2010) on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate utilized NMR spectroscopy and GIAO DFT calculations to confirm the structure and tautomeric mixtures of the compound, highlighting the method's efficacy in structural determination of complex organic compounds (Lyčka, Lun̆ák, Aysha, Holuša, & Hrdina, 2010).

Synthetic Applications and Antimicrobial Activity

The synthetic versatility of phenylhydrazono derivatives is evident in their application to produce new classes of compounds with potential antimicrobial properties. Farghaly et al. (2014) synthesized new substituted imidazolines and perimidines through azo-coupling of diazotized aniline, which exhibited significant antibacterial and antifungal activity (Farghaly, Abdallah, & Aziza, 2014).

Corrosion Inhibition

Compounds structurally related to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been identified as effective corrosion inhibitors. Daoud et al. (2014) studied the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions, showing high efficiency and adherence to Langmuir’s isotherm, thus suggesting applications in corrosion protection technologies (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Fluorescent Chemosensors

Phenylhydrazono derivatives have also been explored for their application as fluorescent chemosensors. Vijayakumar et al. (2021) synthesized a compound exhibiting high sensitivity and selectivity for detecting Cr3+ and Pb2+ ions, demonstrating the potential of such compounds in environmental monitoring and bioimaging applications (Vijayakumar, Dhineshkumar, Arockia doss, Nargis Negar, & Renganathan, 2021).

Safety and Hazards

The safety information available indicates that “2-(1-(2-Phenylhydrazono)ethyl)aniline” is a compound that requires careful handling. It has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-(2-Phenylhydrazono)ethyl)aniline involves the reaction of aniline with 2-phenylhydrazine followed by condensation with acetaldehyde.", "Starting Materials": [ "Aniline", "2-Phenylhydrazine", "Acetaldehyde" ], "Reaction": [ "Aniline is reacted with 2-phenylhydrazine in the presence of a catalyst such as hydrochloric acid to form 1-(2-phenylhydrazono)aniline.", "Acetaldehyde is then added to the reaction mixture and heated to form 2-(1-(2-phenylhydrazono)ethyl)aniline through a condensation reaction.", "The product is then purified through recrystallization or column chromatography." ] }

CAS RN

40754-13-0

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(N-anilino-C-methylcarbonimidoyl)aniline

InChI

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3

InChI Key

OHOPPWNOBIEEIT-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N

SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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